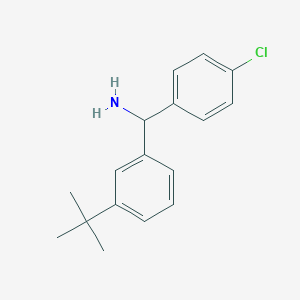

(3-tert-butylphenyl)(4-chlorophenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 3-tert-butylphenyl and 4-chlorophenylmethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control

Biologische Aktivität

(3-tert-butylphenyl)(4-chlorophenyl)methanamine, a compound with notable structural characteristics, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN

- Molecular Weight : 273.78 g/mol

This structure features a tert-butyl group and a chlorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate to good antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, revealing promising results in inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Staphylococcus aureus | 15 | |

| Candida albicans | 30 | |

| Mycobacterium tuberculosis | 6.9 |

These results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis drug discovery.

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The findings are detailed in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12 | Inhibition of FAK signaling | |

| T47D (Breast Cancer) | 20 | Induction of apoptosis | |

| MIAPaCa2 (Pancreatic Cancer) | 18 | Cell cycle arrest |

The mechanism of action appears to involve the inhibition of focal adhesion kinase (FAK), leading to reduced cell migration and proliferation.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A recent study evaluated the activity of this compound against M. tuberculosis. The compound demonstrated an MIC of 6.9 µM, indicating significant potency. Further structure-activity relationship studies revealed that modifications to the phenyl groups could enhance activity while maintaining low cytotoxicity towards eukaryotic cells .

Case Study 2: Anticancer Activity in Triple-Negative Breast Cancer

In a study involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 12 µM. The compound's ability to inhibit FAK signaling was linked to its anticancer properties, suggesting it could be developed as a therapeutic agent for aggressive breast cancers .

Eigenschaften

IUPAC Name |

(3-tert-butylphenyl)-(4-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNZXNAWFMTGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.